molecular formula C17H14N4O2 B2873219 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide CAS No. 1251685-69-4

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide

Cat. No. B2873219
CAS RN: 1251685-69-4
M. Wt: 306.325
InChI Key: AKGACUJFRPXCTB-UHFFFAOYSA-N
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Description

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MPB or MPB-PEA and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave Irradiation in Synthesis : Pyridine derivatives, including structures related to 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide, have been synthesized using microwave irradiation, demonstrating efficiency in chemical transformations. These derivatives show diverse biological activities, such as COX-2 inhibition and cardiotonic effects, and have potential as antitumor and antibacterial agents (Ashok et al., 2006).

Molecular Docking and Screening

  • Molecular Docking for Drug Discovery : Novel pyridine derivatives have been subjected to molecular docking screenings, revealing their binding energies on target proteins. This approach is instrumental in drug discovery, guiding the synthesis of compounds with potential therapeutic applications (Flefel et al., 2018).

Chemical Modification and Biological Properties

  • Chemical Modifications and Analgesic Properties : Modifications in the pyridine moiety, like methylation, have been explored to enhance the biological properties of related compounds. Such chemical alterations can lead to increased biological activity, particularly in pharmacologically relevant derivatives (Ukrainets et al., 2015).

Drug Design and Cancer Treatment

  • Design and Synthesis for Cancer Treatment : The design and synthesis of pyridine derivatives, particularly those bearing a methylpyridazinone fragment, have shown significant inhibitory activity against various cancer cell lines. This illustrates the potential of these compounds in developing novel anticancer drugs (Xiong et al., 2020).

Histone Deacetylase Inhibition

  • Histone Deacetylase Inhibitors : Compounds structurally similar to 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide have been identified as selective histone deacetylase inhibitors, demonstrating significant in vitro and in vivo antitumor activity. This positions them as promising candidates for cancer therapy (Zhou et al., 2008).

Antimicrobial and Antioxidant Activity

  • Antimicrobial and Antioxidant Properties : Pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This highlights the versatility of these compounds in medicinal chemistry and their potential application in treating microbial infections and oxidative stress-related conditions (Hossan et al., 2012).

Non-Linear Optical Properties

  • Non-Linear Optical and Molecular Docking Studies : Bipyridine carboxamides, structurally related to 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide, have been studied for their non-linear optical properties and molecular docking. Such studies are crucial in developing materials for photonic applications and understanding the molecular basis of their biological activity (Jayarajan et al., 2019).

properties

IUPAC Name

4-(6-methylpyridazin-3-yl)oxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-12-4-9-16(21-20-12)23-15-7-5-13(6-8-15)17(22)19-14-3-2-10-18-11-14/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGACUJFRPXCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide

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